trans-3,4-Dimethylpiperidin-3-OL hcl
Description
Significance of Substituted Piperidines as Chemical Scaffolds
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and materials science. digitellinc.comresearchgate.net Its derivatives are integral components in numerous pharmaceuticals, natural alkaloids, and agrochemicals. researchgate.netresearchgate.net The prevalence of this structural motif stems from its ability to adopt a stable, non-planar chair conformation, which allows for the precise spatial arrangement of substituents. This three-dimensional character is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.net
Substituted piperidines are found in drugs across a wide spectrum of therapeutic areas, including anesthetics, antihistamines, and antipsychotics. researchgate.net The incorporation of the piperidine skeleton into a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net By modifying the piperidine core with various functional groups, chemists can fine-tune the pharmacological and pharmacokinetic properties of a drug candidate to enhance efficacy and selectivity. mdma.ch
Stereochemical Complexity and Importance in Piperidine Derivatives
The stereochemistry of piperidine derivatives is critical for their interaction with chiral biological macromolecules. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies, selectivities, and metabolic profiles. mdma.ch For instance, the enantioselective synthesis of 3,4-disubstituted piperidines is an area of active research, as these structures are key components in drugs like the antidepressant paroxetine. digitellinc.com Efficiently controlling the stereochemistry during synthesis is therefore a primary goal in the development of new piperidine-based therapeutics. researchgate.netresearchgate.net Research has shown that even subtle changes, such as the orientation of a hydroxyl group on the piperidine ring, can be critical for receptor binding. nih.gov
Overview of Research Directions for Alkylated Piperidinols
Alkylated piperidinols, such as trans-3,4-Dimethylpiperidin-3-OL, represent a specific subclass of substituted piperidines characterized by the presence of both alkyl groups and a hydroxyl (alcohol) function. This combination of features makes them versatile building blocks and targets of interest in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with biological targets, while also serving as a handle for further chemical modification.
Research into this class of compounds explores a variety of therapeutic applications. For example, various piperidinol analogs have been investigated for their potent biological activities, including anticancer, antioxidant, and antimicrobial effects. innovareacademics.innwmedj.orgnih.gov A high-throughput screening effort identified a piperidinol derivative with promising anti-tuberculosis activity, leading to the synthesis of a library of related compounds to establish a structure-activity relationship. The aryl piperidinol core is recognized as a biologically useful scaffold for a variety of targets. The strategic placement of alkyl and hydroxyl groups is a key element in designing novel bioactive agents.
Table of Biological Activities for Selected Piperidinol Derivatives
| Compound Class | Biological Activity Investigated | Reference |
| Aryl Piperidinol Analogs | Anti-tuberculosis | |
| Highly Functionalized Piperidines | Anticancer, DNA Interaction, Free Radical Scavenging | innovareacademics.in |
| Piperidine-derived Hemicholinium Congeners | Neuromuscular Junction Effects | nih.gov |
| Piperidine Complexes | Anticancer, Antioxidant | nih.gov |
| Piperidine Oximes | Antioxidant, Antimicrobial | nwmedj.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOORALUCWPZOR-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@]1(C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trans 3,4 Dimethylpiperidin 3 Ol Hydrochloride
Retrosynthetic Strategies for the trans-3,4-Dimethylpiperidin-3-OL Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures. nih.govumi.ac.id For the trans-3,4-Dimethylpiperidin-3-OL scaffold, several logical disconnections can be envisioned, leading to plausible starting materials.
A primary strategy involves disconnecting the C-N bonds of the piperidine (B6355638) ring, which often corresponds to reliable forward reactions like reductive amination or cyclization of amino-aldehydes or amino-ketones. Another key disconnection is at the C3-C4 bond, breaking the molecule into fragments that can be joined via reactions like aldol (B89426) or Michael additions. A common approach for substituted piperidines is to envision a precursor such as a substituted pyridine (B92270) or a tetrahydropyridine (B1245486), which can be further functionalized and reduced.
Key Retrosynthetic Disconnections:
Via Piperidinone Precursor: A highly effective approach is the disconnection of the C3-OH bond, leading back to a 3,4-dimethylpiperidin-3-one intermediate. This ketone can then be synthesized, and the crucial hydroxyl group can be introduced in the final steps via a diastereoselective reduction, which controls the trans stereochemistry relative to the C4-methyl group.
Via Pyridine or Tetrahydropyridine: The piperidine ring can be retrosynthetically derived from a corresponding 3,4-dimethylpyridine (B51791) or a partially reduced tetrahydropyridine derivative. The aromatic or unsaturated precursor can be synthesized more readily, followed by stereoselective reduction and functionalization to install the hydroxyl group. nih.govnih.gov
Acyclic Precursor Cyclization: Disconnecting two C-N bonds suggests an acyclic precursor, such as a 1,5-amino ketone. An intramolecular reductive amination of this precursor would form the piperidine ring. The challenge then becomes the stereocontrolled synthesis of the acyclic starting material.
These strategies provide a roadmap for accessing the target scaffold, with the choice of route often depending on the desired stereochemical outcome and the availability of starting materials.
Stereoselective and Enantioselective Synthesis
Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of complex molecules like trans-3,4-Dimethylpiperidin-3-OL. This requires the use of advanced stereoselective and enantioselective methods.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids are particularly useful precursors for the asymmetric synthesis of piperidine alkaloids. For the target molecule, a strategy could involve starting with a chiral amino acid like L-alanine or L-valine. The inherent stereocenter of the amino acid would serve as a foundation for establishing the new stereocenters on the piperidine ring through a series of stereocontrolled transformations. This "transfer of chirality" is a powerful tool, though it may require lengthy synthetic sequences to elaborate the initial chiral building block into the final complex target.
Asymmetric catalysis offers a highly efficient route to chiral piperidines by creating stereocenters using a small amount of a chiral catalyst. snnu.edu.cnacs.org Key strategies applicable to the trans-3,4-Dimethylpiperidin-3-OL scaffold include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of substituted pyridine derivatives, such as N-iminopyridinium ylides, can produce enantioenriched piperidines. acs.org The choice of chiral ligand on the metal catalyst (e.g., Iridium or Rhodium) is critical for achieving high enantioselectivity.
Rhodium-Catalyzed Asymmetric Heck Reaction: A powerful method involves the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with partially reduced pyridines, such as pyridine-1(2H)-carboxylates. snnu.edu.cnacs.org This approach can create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which are versatile intermediates for further elaboration into polysubstituted piperidines. snnu.edu.cnacs.org
| Catalytic Method | Catalyst/Ligand System | Precursor Type | Product | Key Advantage |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ with chiral phosphine (B1218219) ligands | N-acyliminopyridinium ylides | Chiral Piperidines | Direct access to the saturated ring system from aromatic precursors. acs.org |
| Asymmetric Reductive Heck | Rh-catalyst with chiral diene ligands | Pyridine-1(2H)-carboxylates and Arylboronic acids | 3-Aryl-tetrahydropyridines | High enantioselectivity and functional group tolerance. snnu.edu.cnacs.org |
Chemoenzymatic synthesis combines the efficiency of biocatalysis with the versatility of traditional organic chemistry to create complex chiral molecules. nih.govacs.org Enzymes offer unparalleled enantio- and regioselectivity under mild reaction conditions. nih.govrsc.org
Enzymatic Desymmetrization: Lipases can be used for the enantioselective acylation of meso-diols, creating chiral building blocks that can be converted into substituted piperidines. rsc.orgnih.gov This strategy is effective for setting the initial stereocenters of the synthesis.
Amine Oxidase/Ene-Reductase Cascades: A modern chemoenzymatic approach involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED). nih.govacs.org This system can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govacs.org This method is particularly relevant for creating the C3 and C4 stereocenters found in the target molecule.
| Enzyme Class | Reaction Type | Application in Piperidine Synthesis |
| Lipases (e.g., CAL-B) | Kinetic Resolution, Desymmetrization | Preparation of enantiopure alcohols and esters as chiral synthons. rsc.orgnih.gov |
| Amine Oxidases (e.g., 6-HDNO) | Oxidation | Generation of iminium ion intermediates from tetrahydropyridines. nih.govacs.org |
| Ene-Imine Reductases (EneIREDs) | Asymmetric Reduction | Stereoselective reduction of C=C and C=N bonds to form chiral piperidines. nih.govacs.org |
Once a chiral piperidine ring is formed, the introduction of the remaining substituents with the correct relative stereochemistry is critical. The trans relationship between the C3-hydroxyl and the C4-methyl group is a key stereochemical feature.
A common strategy is the diastereoselective reduction of a 1-benzyl-4-methylpiperidin-3-one (B104484) precursor. The stereochemical outcome of the ketone reduction is highly dependent on the choice of reducing agent. Bulky hydride reagents, such as L-Selectride or N-Selectride, tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of the desired equatorial alcohol, resulting in a cis relationship between the newly formed hydroxyl group and the adjacent methyl group. acs.org Conversely, less hindered reagents might favor axial attack. For the specific target trans-3,4-Dimethylpiperidin-3-OL, a diastereoselective addition of a methyl group to a 3-ketopiperidine followed by a stereoselective reduction, or a similar sequence, would be required to establish the two adjacent quaternary and tertiary stereocenters.
Another powerful technique involves the diastereoselective addition of nucleophiles to iminium ions derived from 1,2-dihydropyridines. nih.gov This method allows for the introduction of carbon substituents with high stereocontrol, potentially creating piperidine rings with adjacent tetrasubstituted carbon atoms. nih.govnih.gov
| Reagent | Reaction | Diastereoselectivity | Rationale |
| N-Selectride | Reduction of 4-substituted piperidin-3-one | High cis-selectivity (equatorial -OH) | Bulky reagent attacks from the less hindered axial face. acs.org |
| DIBAL-H | Reduction of 4-substituted piperidin-3-one | Lower selectivity, mixture of diastereomers | Less sterically hindered, can coordinate with ring nitrogen, allowing attack from both faces. acs.org |
| Alkyl Triflates / Michael Acceptors | Alkylation of 1,2-dihydropyridines | High diastereoselectivity | Forms a stable iminium ion intermediate that is attacked stereoselectively by a nucleophile. nih.gov |
Regioselective Functionalization Techniques
Regioselective functionalization involves introducing a group at a specific position on a molecule that already contains other functional groups. For the piperidine scaffold, direct C-H functionalization is a modern and powerful strategy that avoids the need for pre-functionalized starting materials. nih.govthieme-connect.com
The site-selectivity of C-H functionalization on a piperidine ring can be controlled by the choice of N-protecting group and the rhodium catalyst. nih.govnih.gov For instance:
C2-Functionalization: Can be achieved using an N-Boc protecting group with a catalyst like Rh₂(R-TCPTAD)₄. nih.govnih.gov
C4-Functionalization: Can be directed by using N-α-oxoarylacetyl protecting groups in combination with specific rhodium catalysts. nih.govnih.gov
C3-Functionalization: Direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach is often more effective, involving the asymmetric cyclopropanation of a tetrahydropyridine precursor, followed by a reductive and stereoselective ring-opening of the cyclopropane. nih.govthieme-connect.comnih.gov This sequence can install a functional group handle precisely at the C3 position, which can then be converted into the desired hydroxyl group.
These advanced methods provide a versatile toolbox for the regioselective and stereoselective construction of complex piperidine derivatives like trans-3,4-Dimethylpiperidin-3-OL hydrochloride.
Green Chemistry Principles in Synthetic Route Design
The synthesis of highly substituted piperidines, such as trans-3,4-Dimethylpiperidin-3-OL hydrochloride, has traditionally relied on multi-step processes that often involve hazardous reagents and large volumes of organic solvents. The integration of green chemistry principles aims to mitigate these environmental drawbacks by designing synthetic pathways that are more efficient, use safer substances, and minimize waste generation. Key areas of focus include the use of alternative reaction media and the development of novel catalytic systems that are both efficient and recyclable.
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research into solvent-free and reduced-solvent reactions for the synthesis of piperidine derivatives has shown significant promise.
Solvent-Free Synthesis:
Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a powerful solvent-free approach. nih.gov This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. For the synthesis of a polysubstituted piperidine like trans-3,4-Dimethylpiperidin-3-OL, a potential solvent-free approach could involve the multicomponent reaction of appropriate precursors under ball-milling conditions. nih.govmdpi.com Multicomponent reactions (MCRs) are inherently atom-economical and can generate molecular complexity in a single step, aligning well with green chemistry principles. growingscience.commdpi.com
Another avenue for solvent-free synthesis is the use of thermal conditions without a solvent. For instance, the one-pot, multi-component synthesis of highly functionalized piperidines has been achieved by heating a mixture of an aldehyde, an amine, and a β-ketoester in the absence of a solvent. growingscience.com This strategy could be adapted for the synthesis of the target compound by carefully selecting the appropriate starting materials.
Reduced-Solvent and Greener Solvent Alternatives:
When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water, often with the aid of heterogeneous catalysts. nih.govorganic-chemistry.org This approach could be envisioned for the reduction of a suitably substituted pyridine precursor to yield the 3,4-dimethylpiperidine (B1368319) core.
The following table illustrates a hypothetical comparison of reaction conditions for a key synthetic step, highlighting the advantages of a greener approach.
| Parameter | Traditional Synthesis | Green Synthesis (Water) |
| Solvent | Toluene | Water |
| Catalyst | Homogeneous (e.g., Wilkinson's catalyst) | Heterogeneous (e.g., Rh/C) |
| Temperature | 80-110 °C | 80 °C |
| Pressure | 10-50 atm H₂ | 5 atm H₂ |
| Catalyst Recovery | Difficult | Simple filtration |
| Environmental Impact | High (VOC emissions, heavy metal waste) | Low |
This is a representative table created for illustrative purposes based on general principles of green chemistry.
The development of efficient and recyclable catalysts is a critical aspect of green synthetic chemistry. Catalysts can lower the activation energy of reactions, leading to milder reaction conditions and reduced energy consumption.
Heterogeneous Catalysis:
Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture by simple filtration, allowing for their reuse. mdpi.com This simplifies product purification and reduces waste. For piperidine synthesis, various heterogeneous catalysts have been developed. For example, a cobalt catalyst based on titanium nanoparticles has been used for the acid-free hydrogenation of pyridines in water. nih.gov Similarly, a rhodium on carbon (Rh/C) catalyst has demonstrated high efficiency for the hydrogenation of aromatic rings, including pyridines, in water under mild conditions. organic-chemistry.org The application of such catalysts could provide a sustainable route to the piperidine core of the target molecule.
Biocatalysis:
Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. While specific enzymatic routes to trans-3,4-Dimethylpiperidin-3-OL hydrochloride are not yet established, the broader field of biocatalysis offers significant potential for the sustainable synthesis of chiral piperidines and their derivatives.
The table below provides examples of catalysts used in green piperidine synthesis, which could be relevant for the development of a sustainable route to trans-3,4-Dimethylpiperidin-3-OL hydrochloride.
| Catalyst Type | Example | Reaction Type | Advantages |
| Heterogeneous Metal Catalyst | Rh/C | Pyridine Hydrogenation | Recyclable, mild conditions, can be used in water. organic-chemistry.org |
| Heterogeneous Metal Catalyst | Cobalt on Titanium Nanoparticles | Pyridine Hydrogenation | Acid-free conditions, good yields and selectivity. nih.gov |
| Organocatalyst | Citric Acid | Multicomponent Piperidine Synthesis | Inexpensive, non-toxic, biodegradable. growingscience.com |
This table is a compilation of examples found in the literature for the synthesis of piperidine derivatives and is intended to be illustrative.
By focusing on solvent-free or reduced-solvent conditions and the development of sustainable catalysts, the synthesis of trans-3,4-Dimethylpiperidin-3-OL hydrochloride can be aligned with the principles of green chemistry, leading to more environmentally friendly and efficient manufacturing processes.
Chemical Reactivity and Derivatization Studies of Trans 3,4 Dimethylpiperidin 3 Ol Hydrochloride
Chemical Transformations at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key site for chemical modification. Prior to reaction, the free base is typically generated from the hydrochloride salt by treatment with a suitable base.
N-Alkylation: The nitrogen atom in the piperidine ring can readily undergo nucleophilic substitution with various alkylating agents to form N-alkylated derivatives. This reaction typically proceeds via an SN2 mechanism. Common alkylating agents include alkyl halides (e.g., iodides, bromides) and sulfates. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. researchgate.net The choice of base and solvent is crucial for optimizing yield and minimizing side reactions, such as quaternary ammonium (B1175870) salt formation. researchgate.net Steric hindrance around the nitrogen can affect the reaction rate, but N-alkylation of piperidines is a well-established and efficient transformation. chemrxiv.org
N-Acylation: The piperidine nitrogen can also be acylated to form amides using acylating agents like acyl chlorides or acid anhydrides. researchgate.netbath.ac.uk These reactions are generally vigorous and may be performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge the acid byproduct. Recent methodologies have explored solvent-free conditions, which can offer environmental and practical advantages. nih.gov The resulting N-acyl derivatives are often used as protecting groups or as intermediates in the synthesis of more complex molecules. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Piperidine Scaffolds This data is based on general reactions of piperidine and its derivatives and is intended to be illustrative of the expected reactivity.
| Reaction Type | Substrate | Reagent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Alkylation | Piperidine | Ethyl Bromide (EtBr) | K₂CO₃ | DMF | N-Ethylpiperidine | ~90% | researchgate.net |
| N-Alkylation | Piperidine | Benzyl Chloride (BnCl) | NaH | DMF | N-Benzylpiperidine | High | researchgate.net |
| N-Acylation | Piperidine | Acetyl Chloride | None (neat) | None | N-Acetylpiperidine | >95% | nih.gov |
| N-Acylation | Morpholine | Benzoyl Chloride | Iodine (cat.) | None | N-Benzoylmorpholine | 94% | researchgate.net |
Once the secondary amine is converted to a tertiary amine via N-alkylation, the nitrogen atom can be oxidized to form an N-oxide. thieme-connect.de This transformation introduces a highly polar N⁺-O⁻ functional group, which can significantly alter the molecule's physical and biological properties. nih.gov
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being particularly effective. rsc.orggoogle.com The reaction conditions are generally mild. For piperidine derivatives, the oxidation can result in two diastereomeric N-oxides, with the oxygen atom being either axial or equatorial. The stereochemical outcome is influenced by the steric and electronic environment around the nitrogen atom, particularly the nature of the N-substituent and any substituents on the ring. thieme-connect.de
Table 2: Examples of N-Oxide Formation on Related Heterocyclic Amines This data illustrates typical conditions for N-oxidation of tertiary amines.
| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | m-CPBA | Dichloromethane | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine N-oxide | 91% | google.com |
| N-Methylmorpholine | H₂O₂ / CO₂ | Acetonitrile (B52724) | N-Methylmorpholine N-oxide | High | nih.gov |
| Quinoxaline | m-CPBA | Chloroform | Quinoxaline-1,4-dioxide | High | nih.gov |
Stereospecificity and Stereoselectivity in Chemical Reactions
The inherent stereochemistry of trans-3,4-Dimethylpiperidin-3-OL dictates the stereochemical outcome of reactions at or near its chiral centers. The trans relationship between the methyl groups at the C3 and C4 positions creates a specific and relatively rigid conformational preference in the piperidine ring, which in turn influences the trajectory of incoming reagents.
Reactions involving the tertiary hydroxyl group or adjacent positions are subject to steric hindrance from the two methyl groups. This steric influence can lead to high levels of stereoselectivity, where one stereoisomer is formed preferentially over others. For instance, in reactions that proceed through a carbocation intermediate adjacent to the C3 or C4 positions, the approach of a nucleophile is often directed to the less hindered face of the ring, resulting in a stereospecific outcome.
The stereochemical integrity of the 3,4-dimethylpiperidine (B1368319) core is often maintained throughout synthetic sequences. For example, alkylation of related metalloenamines has been shown to proceed regio- and stereospecifically to yield trans-3,4-disubstituted tetrahydropyridines. nih.gov Similarly, the ring-opening of related 3,4-epoxypiperidines with various nucleophiles can proceed with high regio- and stereospecificity, leading to the formation of trans-3-amino-4-hydroxypiperidines or trans-4-amino-3-hydroxypiperidines, depending on the catalyst and reaction conditions. researchgate.netresearchgate.net These examples highlight how the existing stereocenters in piperidine precursors direct the formation of new stereocenters, a fundamental principle in asymmetric synthesis.
Utility as a Synthetic Intermediate and Building Block
The combination of a nucleophilic secondary amine, a reactive tertiary hydroxyl group, and a defined stereochemical structure makes trans-3,4-Dimethylpiperidin-3-OL a valuable intermediate for the synthesis of more elaborate molecules. Its utility spans the preparation of specifically functionalized derivatives and its incorporation into larger, complex organic architectures, particularly in the field of medicinal chemistry.
The functional groups of trans-3,4-Dimethylpiperidin-3-OL hydrochloride serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
N-Functionalization: The secondary amine of the piperidine ring is readily alkylated or acylated. This allows for the introduction of a wide range of substituents, which can modulate the molecule's physical, chemical, and biological properties.
O-Functionalization: The tertiary hydroxyl group can be derivatized through reactions such as etherification or esterification. For example, the formation of carbonate derivatives from related piperidinols has been utilized as a key step in selective dehydration reactions to form tetrahydropyridines. nih.gov
Elimination Reactions: The tertiary alcohol can undergo dehydration to introduce a double bond into the piperidine ring, leading to the formation of tetrahydropyridine (B1245486) derivatives. The conditions for this elimination can be controlled to favor specific isomers. nih.gov
These derivatization strategies are summarized in the table below, showcasing the versatility of this building block.
| Reaction Type | Reagent/Condition | Functional Group Targeted | Resulting Derivative Class |
| N-Alkylation | Alkyl halide, Base | Secondary Amine | N-Alkyl-3,4-dimethylpiperidin-3-ols |
| N-Acylation | Acyl chloride, Base | Secondary Amine | N-Acyl-3,4-dimethylpiperidin-3-ols |
| O-Esterification | Acid chloride/Anhydride | Tertiary Alcohol | 3-Acyloxy-3,4-dimethylpiperidines |
| Dehydration | Acid catalyst, Heat | Tertiary Alcohol | 3-Methyl-4-methyl-tetrahydropyridines |
The trans-3,4-dimethylpiperidine scaffold is a key component in the design and synthesis of biologically active compounds, particularly in the development of opioid receptor ligands. nih.gov The specific stereochemistry and substitution pattern of this moiety are often critical for achieving high affinity and selectivity for a particular receptor subtype.
For example, the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core, which is structurally related to the title compound, is a well-established pharmacophore for opioid antagonists. nih.govnih.gov Synthetic routes have been developed to incorporate this piperidine unit into larger molecules to create potent and selective κ-opioid receptor antagonists. nih.gov The synthesis of these complex molecules often involves the initial preparation of a suitably functionalized trans-3,4-disubstituted piperidine intermediate, followed by its coupling to other molecular fragments.
The strategic importance of this building block lies in its ability to impart specific conformational constraints and present functional groups in a well-defined three-dimensional arrangement, which is essential for molecular recognition and interaction with biological targets.
Advanced Spectroscopic and Analytical Characterization of Trans 3,4 Dimethylpiperidin 3 Ol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution 1H and 13C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra are the initial and most crucial steps in the characterization of trans-3,4-Dimethylpiperidin-3-OL hydrochloride. These spectra confirm the presence of all expected protons and carbons and provide insights into the molecule's basic framework.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the two methyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by the stereochemical arrangement. Protons attached to carbons adjacent to the heteroatoms (C2 and C6) would typically appear at a lower field. The methyl protons would appear as singlets or doublets depending on their position and coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons bonded to the nitrogen (C2, C6) and the oxygen (C3) would be deshielded and thus resonate at a higher chemical shift compared to the other ring carbons. The chemical shifts of the two methyl group carbons would also be distinct.
Illustrative ¹H and ¹³C NMR Data for a trans-3,4-Dimethylpiperidin-3-OL Analog
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C2-H | 2.8 - 3.2 (m) | 50 - 55 |
| C3-OH | Variable | - |
| C4-H | 1.8 - 2.2 (m) | 40 - 45 |
| C5-H | 1.5 - 1.9 (m) | 25 - 30 |
| C6-H | 2.8 - 3.2 (m) | 50 - 55 |
| C3-CH₃ | 1.1 - 1.3 (s) | 20 - 25 |
| C4-CH₃ | 0.9 - 1.1 (d) | 15 - 20 |
| NH | Variable | - |
Note: This table is illustrative, showing typical chemical shift ranges for a molecule with this structure. Actual values would be determined experimentally.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete structural and stereochemical assignment of complex molecules like trans-3,4-Dimethylpiperidin-3-OL hydrochloride. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. ipb.pt For the target molecule, COSY would reveal correlations between adjacent protons on the piperidine ring, helping to trace the connectivity from C2 through C6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt This is essential for definitively assigning the proton signals to their corresponding carbon atoms in the piperidine ring and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the quaternary carbon at C3 and the methine carbon at C4, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For trans-3,4-Dimethylpiperidin-3-OL hydrochloride, NOESY is critical for confirming the trans stereochemistry. It would be expected to show a spatial correlation between the axial proton at C2 and the axial proton at C6, as well as between the methyl group at C3 and the methyl group at C4 if they are on the same face of the ring. The absence of a strong NOE between the C3-methyl and the C4-proton would support a trans relationship between these groups.
Indirect Methods for Absolute Configuration Determination (e.g., Mosher's Methodology)
For chiral molecules like trans-3,4-Dimethylpiperidin-3-OL hydrochloride, determining the absolute configuration at the stereocenters (C3 and C4) is a significant challenge. Mosher's methodology is a well-established NMR technique for this purpose. umn.edustackexchange.com This method involves the derivatization of the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. umn.edu
By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol can be determined. The protons on either side of the newly formed ester linkage will experience different shielding or deshielding effects from the phenyl group of the MTPA moiety. stackexchange.com Analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter allows for the assignment of its absolute configuration. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. longdom.orgnih.gov For trans-3,4-Dimethylpiperidin-3-OL hydrochloride (C₇H₁₆ClNO), HRMS would be able to confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very high degree of accuracy (typically within 5 ppm). This is a definitive method for confirming the molecular identity of the compound.
Illustrative HRMS Data
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [M+H]⁺ | 146.1228 | 146.1225 | -2.1 |
Note: This table is a hypothetical example demonstrating the principle of HRMS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like piperidine derivatives, allowing the intact molecule to be ionized, typically as a protonated species [M+H]⁺. nih.gov ESI coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. scielo.br
The fragmentation of protonated trans-3,4-Dimethylpiperidin-3-OL would likely proceed through characteristic pathways for piperidine alkaloids. nih.gov Common fragmentation pathways include the loss of water (H₂O) from the hydroxyl group and cleavage of the piperidine ring. Studying these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy. A likely primary fragmentation would be the loss of a water molecule, followed by ring-opening or other rearrangements.
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are fundamental in assessing the chemical purity and the enantiomeric composition of trans-3,4-Dimethylpiperidin-3-OL Hydrochloride. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary tools for determining purity, while chiral chromatography is essential for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of individual components in a mixture, making them ideal for assessing the purity of trans-3,4-Dimethylpiperidin-3-OL Hydrochloride. uomustansiriyah.edu.iq These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
For a polar compound like trans-3,4-Dimethylpiperidin-3-OL Hydrochloride, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption.
Detailed research findings indicate that the analysis of piperidine-containing compounds often utilizes C18 columns. derpharmachemica.com The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure efficient elution and sharp peak shapes. Detection is commonly achieved using a UV detector, as the piperidine ring itself has limited chromophores, or more advanced detectors like mass spectrometry (LC-MS) for enhanced sensitivity and structural confirmation. bldpharm.com
Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis
| Parameter | Typical Conditions |
|---|---|
| Instrument | HPLC or UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Vol. | 2 µL |
| Expected RT | ~2.5 minutes |
Chiral Chromatography for Enantiomer Separation and Purity Assessment
Given that trans-3,4-Dimethylpiperidin-3-OL possesses two chiral centers, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. ijper.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful in resolving a broad range of chiral compounds, including piperidine derivatives. researchgate.net The separation is typically performed under normal-phase conditions, using mobile phases composed of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. The differential interaction between the enantiomers and the chiral selector on the stationary phase results in their separation. wvu.edu The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Typical Conditions |
|---|---|
| Instrument | HPLC System |
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 215 nm |
| Expected RT (Enantiomer 1) | ~8 minutes |
| Expected RT (Enantiomer 2) | ~10 minutes |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For trans-3,4-Dimethylpiperidin-3-OL Hydrochloride, this method provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of its chiral centers.
The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined.
For chiral molecules, X-ray crystallography can determine the absolute configuration (R/S designation) of each stereocenter, which is crucial for understanding its biological activity. The analysis of piperidine-containing structures by X-ray diffraction has been used to confirm their cis/trans configurations and chair conformations. chemrxiv.org The resulting crystal structure provides invaluable information on intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.
Table 3: Hypothetical Crystallographic Data for trans-3,4-Dimethylpiperidin-3-OL Hydrochloride
| Parameter | Example Data |
|---|---|
| Chemical Formula | C₇H₁₆ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 14.8 Å |
| Key Bond Angle (C3-C4-N) | ~110° |
| Key Torsion Angle | Confirms trans configuration |
| Conformation | Chair conformation with hydroxyl group in axial position |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to particular functional groups.
Table 4: Expected IR Absorption Bands for Functional Group Identification
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3200 - 2400 | Strong, Broad | N⁺-H Stretch (Amine Salt) |
| 2980 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| 1600 - 1500 | Medium | N-H Bend |
| 1470 - 1430 | Medium | C-H Bend |
Advanced Purity and Content Validation Techniques (e.g., Potentiometric Titration)
Beyond chromatographic methods, titrimetric techniques offer a reliable and accurate way to determine the purity and content of a substance. Potentiometric titration is particularly well-suited for the assay of amine hydrochlorides like trans-3,4-Dimethylpiperidin-3-OL Hydrochloride.
This method involves titrating a solution of the compound with a standardized titrant and monitoring the change in potential (voltage) of the solution using an electrode system. For an amine hydrochloride, a non-aqueous acid-base titration is typically performed. The sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of alcohols, to enhance its basicity. It is then titrated with a strong acid in a non-aqueous solvent, like perchloric acid in acetic acid.
The endpoint of the titration, where the amine has been completely neutralized, is identified by a sharp change in the measured potential. This method is highly accurate and is often used as a primary assay method for pharmaceutical substances. It provides a direct measure of the total basic content, which can be correlated to the purity of the amine salt.
Table 5: Typical Parameters for Potentiometric Titration
| Parameter | Description |
|---|---|
| Titrant | 0.1 M Perchloric Acid in Acetic Acid |
| Solvent | Glacial Acetic Acid or Isopropyl Alcohol |
| Indicator Electrode | Glass Electrode |
| Reference Electrode | Calomel Electrode |
| Endpoint Detection | Maximum inflection point of the titration curve |
| Calculation | Purity (%) calculated based on the volume of titrant consumed |
Computational and Theoretical Studies of Trans 3,4 Dimethylpiperidin 3 Ol Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling would be the initial step in the computational study of trans-3,4-Dimethylpiperidin-3-OL hydrochloride. The primary focus of this stage is to understand the three-dimensional arrangement of atoms and to identify the most stable conformations of the molecule.
The piperidine (B6355638) ring can adopt several conformations, with the "chair" form being the most common and generally the most stable. For trans-3,4-Dimethylpiperidin-3-OL hydrochloride, the substituents—two methyl groups, a hydroxyl group, and a proton on the nitrogen atom—would influence the preferred conformation.
A systematic conformational search would be performed using molecular mechanics force fields. This would involve rotating the rotatable bonds and evaluating the potential energy of each resulting conformer. The goal is to locate the global minimum energy conformation as well as other low-energy conformers that might exist in equilibrium. The relative energies of these conformers would determine their population distribution at a given temperature.
Key aspects to be investigated would include the axial versus equatorial positioning of the substituents on the piperidine ring and the orientation of the hydroxyl group. The protonation of the nitrogen atom to form the hydrochloride salt would also significantly impact the conformational preferences due to electrostatic interactions.
Quantum Chemical Calculations
Following conformational analysis, quantum chemical calculations would be employed to obtain a more accurate description of the molecule's electronic structure and properties. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost.
The low-energy conformations identified through molecular modeling would be subjected to geometry optimization using DFT. This process refines the molecular structure to find the true energy minima on the potential energy surface. The optimized geometries would provide precise information on bond lengths, bond angles, and dihedral angles.
Once the geometries are optimized, various electronic properties can be calculated. These include:
Electron Density Distribution: To understand how electrons are distributed across the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For trans-3,4-Dimethylpiperidin-3-OL hydrochloride, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable for structural elucidation.
By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental data to confirm the molecular structure and stereochemistry. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.
Investigation of Reaction Mechanisms via Computational Approaches
Computational methods can also be used to explore the potential chemical reactions involving trans-3,4-Dimethylpiperidin-3-OL hydrochloride. This would involve mapping the potential energy surface for a given reaction to identify the transition states and intermediates.
By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. For example, the mechanism of dehydration or substitution reactions involving the hydroxyl group could be investigated.
In Silico Stereochemical Analysis and Prediction
The stereochemistry of trans-3,4-Dimethylpiperidin-3-OL hydrochloride is a crucial aspect of its identity. Computational methods can be used to analyze and predict its stereochemical properties.
The "trans" configuration of the methyl groups at positions 3 and 4 of the piperidine ring is a defining feature. Computational analysis would confirm the relative stability of the trans isomer compared to the cis isomer. Furthermore, the molecule is chiral, and computational methods could be used to predict the properties of its enantiomers, such as their optical rotation.
Theoretical Studies of Non-Covalent Interactions within Molecular Complexes
The hydrochloride form of the molecule introduces the possibility of various non-covalent interactions, which are critical for understanding its behavior in the solid state and in solution. Theoretical studies can quantify the strength and nature of these interactions.
In the crystal lattice, intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group and the chloride ion) and van der Waals forces would play a significant role in the packing arrangement. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these interactions.
In solution, the interactions between the molecule and solvent molecules would be important. Implicit and explicit solvent models can be used in quantum chemical calculations to simulate the effects of the solvent on the molecule's properties.
Q & A
Q. What synthetic strategies are recommended to optimize the yield and enantiomeric purity of trans-3,4-Dimethylpiperidin-3-OL HCl?
- Methodological Answer : To minimize racemization, employ mild oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) for selective oxidation steps, and use sodium borohydride for controlled reductions. Steric hindrance from the 3,4-dimethyl groups can influence reaction pathways; thus, solvent systems such as cyclic ethers (e.g., THF) or nitriles (e.g., acetonitrile) are preferred to stabilize intermediates . For chiral resolution, consider kinetic resolution via enzymatic methods or crystallization with chiral acids. Reaction progress should be monitored using chiral HPLC to ensure enantiomeric purity >98% .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of trans-3,4-Dimethylpiperidin-3-OL HCl?
- Methodological Answer :
- NMR : Use H and C NMR to confirm stereochemistry, focusing on coupling constants (e.g., for axial/equatorial proton relationships) and NOE correlations to distinguish trans-isomers.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO, MW 165.66) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Chiral HPLC : Employ a cellulose-based chiral column (e.g., Chiralpak® IC) with a mobile phase of hexane:isopropanol (90:10) to assess enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cellular uptake efficiency. Standardize protocols by:
- Using isogenic cell lines to eliminate genetic variability.
- Pre-treating cells with metabolic inhibitors (e.g., cyclosporine A for P-gp efflux).
- Validating target engagement via competitive binding assays with radiolabeled ligands (e.g., H-agonist displacement) .
Cross-validate findings using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm mechanism-specific effects.
Q. What experimental approaches are used to investigate the metabolic stability of trans-3,4-Dimethylpiperidin-3-OL HCl in preclinical models?
- Methodological Answer :
- In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes to calculate intrinsic clearance .
- Metabolite Identification : Use high-resolution tandem MS (HR-MS/MS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Enzymatic hydrolysis (e.g., β-glucuronidase) aids in identifying conjugated metabolites .
- In Vivo Pharmacokinetics : Administer the compound intravenously and orally to rodents, collect plasma/time-course samples, and calculate bioavailability using non-compartmental analysis.
Q. How does stereochemistry influence the pharmacological profile of trans-3,4-Dimethylpiperidin-3-OL HCl, and how can this be systematically studied?
- Methodological Answer :
- Comparative Enantiomer Studies : Synthesize and isolate both enantiomers (e.g., via chiral chromatography) and evaluate their binding affinity (K) to relevant receptors (e.g., opioid or adrenergic receptors) using radioligand displacement assays .
- Molecular Dynamics Simulations : Model interactions between enantiomers and target receptors (e.g., docking to μ-opioid receptor) to identify stereospecific binding motifs.
- In Vivo Efficacy : Compare analgesic or behavioral effects in rodent models (e.g., tail-flick test) to correlate stereochemistry with functional outcomes .
Data Contradiction Analysis
Q. What strategies are recommended when encountering conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24–72 hours. Monitor degradation via UPLC-UV and identify degradation products using MS.
- pH-Rate Profiling : Construct a pH-rate profile (pH 1–12) to identify instability "hotspots." Use Arrhenius equations to extrapolate shelf-life under storage conditions .
- Counterion Effects : Compare HCl salt stability to free base or other salts (e.g., sulfate) to assess counterion impact on hygroscopicity and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
